molecular formula C13H24Si B13146454 Trimethyl-(2,3,4,5,5-pentamethylcyclopenta-1,3-dien-1-yl)silane

Trimethyl-(2,3,4,5,5-pentamethylcyclopenta-1,3-dien-1-yl)silane

Cat. No.: B13146454
M. Wt: 208.41 g/mol
InChI Key: ZZWIHRTYUJHZLQ-UHFFFAOYSA-N
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Description

Trimethyl-(2,3,4,5,5-pentamethylcyclopenta-1,3-dien-1-yl)silane is an organosilicon compound featuring a pentamethylcyclopentadienyl (Cp) ligand bonded to a trimethylsilyl group. The Cp ligand, a highly substituted cyclopentadienyl derivative, confers significant steric bulk and electronic stabilization, making this compound valuable in coordination chemistry and catalytic applications.

Properties

Molecular Formula

C13H24Si

Molecular Weight

208.41 g/mol

IUPAC Name

trimethyl-(2,3,4,5,5-pentamethylcyclopenta-1,3-dien-1-yl)silane

InChI

InChI=1S/C13H24Si/c1-9-10(2)12(14(6,7)8)13(4,5)11(9)3/h1-8H3

InChI Key

ZZWIHRTYUJHZLQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=C1C)[Si](C)(C)C)(C)C)C

Origin of Product

United States

Preparation Methods

Core Strategy

The synthesis predominantly involves the silylation of a pentamethylcyclopentadiene precursor . The key step is the introduction of the trimethylsilyl group onto the cyclopentadiene ring, which can be achieved via nucleophilic substitution or electrophilic silylation. The general approach is:

Reaction Pathways

The typical synthetic route can be summarized as follows:

Pentamethylcyclopentadiene + Trimethylsilyl chloride → Trimethylsilyl-pentamethylcyclopentadiene

This transformation is facilitated by a Lewis acid catalyst or a strong base, depending on the specific reaction conditions.

Detailed Preparation Methods

Silylation of Pentamethylcyclopentadiene

Reaction Conditions:

  • Reagents: Trimethylsilyl chloride (Me₃SiCl), base such as triethylamine (Et₃N) or pyridine.
  • Solvent: Anhydrous solvents like dichloromethane or tetrahydrofuran (THF).
  • Atmosphere: Inert (nitrogen or argon) to prevent moisture and oxidation.
  • Temperature: Typically maintained at 0°C to room temperature for controlled reactivity.

Procedure:

  • Dissolve pentamethylcyclopentadiene in dry dichloromethane under inert atmosphere.
  • Add triethylamine or pyridine as a base to scavenge HCl generated.
  • Slowly add trimethylsilyl chloride with stirring.
  • Allow the reaction to proceed at room temperature for several hours, monitoring via thin-layer chromatography (TLC).
  • Quench the reaction with water, extract the organic layer, wash, dry, and purify via column chromatography or distillation.

Reaction Scheme:

C₅Me₅H + Me₃SiCl → C₅Me₅SiMe₃ + HCl

Alternative Method: Direct Alkylation and Silylation

In some cases, the pentamethylcyclopentadiene can be synthesized via alkylation of cyclopentadiene followed by silylation:

  • Methylation of cyclopentadiene using methyl iodide or methyl sulfate under basic conditions.
  • Subsequent silylation as described above.

Scientific Research Findings and Optimization

Reaction Efficiency and Yields

Research indicates that the yield of trimethylsilylated pentamethylcyclopentadiene typically exceeds 80% under optimized conditions. The reaction's efficiency depends on:

Reaction Kinetics and Mechanism

The silylation proceeds via nucleophilic attack of the cyclopentadiene's electron-rich sites on the silicon atom, facilitated by the Lewis acid or base catalyst. The process involves:

  • Formation of a pentamethylcyclopentadienyl anion or a similar nucleophile.
  • Nucleophilic attack on Me₃SiCl, displacing chloride.

This reaction is sensitive to moisture, which can hydrolyze the silyl chloride, leading to lower yields and impurities.

Data Tables and Comparative Analysis

Parameter Typical Value Notes
Reaction Temperature 0°C to 25°C Maintains selectivity and minimizes side reactions
Solvent Dichloromethane, THF Anhydrous, inert solvents preferred
Catalyst Triethylamine or Pyridine Scavenges HCl, facilitates silylation
Yield >80% Under optimized conditions
Purification Column chromatography Ensures high purity of product

Advanced Techniques and Considerations

  • Use of Fluoride Ions: For subsequent modifications, fluoride sources like tetra-n-butylammonium fluoride can cleave the Si–C bond selectively.
  • Spectroscopic Characterization: Confirm structure via NMR (distinct Si–CH₃ signals), IR (Si–C stretches), and mass spectrometry.

Summary of Key Points

  • The primary synthesis involves nucleophilic silylation of pentamethylcyclopentadiene with trimethylsilyl chloride.
  • Reaction conditions are critical: anhydrous environment, inert atmosphere, controlled temperature.
  • Optimization yields high purity and efficiency, with yields exceeding 80%.
  • The process can be scaled industrially with continuous flow reactors, maintaining reaction parameters for consistency.

Chemical Reactions Analysis

Types of Reactions

Trimethyl-(2,3,4,5,5-pentamethylcyclopenta-1,3-dien-1-yl)silane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

The search results primarily discuss 5-(Trimethylsilyl)-1,2,3,4,5-pentamethyl-1,3-cyclopentadiene , also known as Trimethyl(1,2,3,4,5-pentamethylcyclopenta-2,4-dien-1-yl)silane , which has the molecular formula C13H24SiC_{13}H_{24}Si .

Overview

5-(Trimethylsilyl)-1,2,3,4,5-pentamethyl-1,3-cyclopentadiene is an organosilicon compound featuring a trimethylsilyl group attached to a pentamethyl-substituted cyclopentadiene ring. It is light yellow to brown clear liquid.

IUPAC Name: trimethyl-(1,2,3,4,5-pentamethylcyclopenta-2,4-dien-1-yl)silane
CAS Number: 87778-95-8
Molecular Weight: 208.42 g/mol
Boiling Point: 100-101 °C at 10 mmHg
Density: 0.864 g/mL at 25 °C

Applications

5-(Trimethylsilyl)-1,2,3,4,5-pentamethyl-1,3-cyclopentadiene is used as a precursor in the synthesis of complex organosilicon compounds. The biological activity of TMS-DMPCD is attributed to the trimethylsilyl group's ability to undergo chemical transformations, stabilizing reactive intermediates and enhancing reactivity in biological systems.

Potential applications include:

  • Drug Delivery Systems: It can serve as a precursor for synthesizing biologically active molecules for drug delivery systems.
  • Synthesis of Bioactive Compounds: It can be used as a building block in the preparation of various organosilicon compounds with potential therapeutic properties.

Mechanism of Action

The mechanism of action of Trimethyl-(2,3,4,5,5-pentamethylcyclopenta-1-3-dien-1-yl)silane involves its ability to act as a ligand, forming stable complexes with transition metals. These complexes can then participate in various catalytic processes, including polymerization and hydrogenation reactions. The molecular targets include transition metal centers, and the pathways involved are typically those associated with organometallic catalysis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclopentadienyl-Ligated Metal Complexes

Bis(pentamethylcyclopentadienyl)iron
  • Structure : Two Cp* ligands bound to an iron center.
  • Properties : High thermal stability due to steric protection from Cp* groups; used as a precursor in materials science and catalysis.
  • Key Difference: The iron complex is a metallocene, whereas the target compound is a silicon-based organometallic with a single Cp* ligand. This distinction impacts redox behavior and ligand-exchange reactivity .
Hafnium(IV) Pentamethylcyclopentadienyl Trichloride
  • Structure : Cp* ligand bonded to hafnium with three chloride substituents.
  • Properties : Acts as a catalyst in polymerization reactions. The hafnium center enables strong Lewis acidity, unlike the silicon center in the target compound, which lacks vacant d-orbitals for similar reactivity .

Silane Derivatives with Varied Substituents

(6,6-Dideutero-3-hydro-3-phenylcyclohexa-1,4-dienyl)trimethylsilane
  • Structure : Cyclohexadienyl ring with deuterium, phenyl, and trimethylsilyl groups.
  • Synthesis : Prepared via InBr₃-catalyzed transfer hydrogenation (96% yield) .
  • Comparison: The cyclohexadienyl ring introduces less steric hindrance than the Cp* ligand.
Trimethyl((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethynyl)silane
  • Structure : Ethynyl bridge linking silane to a dioxaborolane group.
  • Properties : Boron inclusion enables cross-coupling reactivity (e.g., Suzuki-Miyaura reactions). The ethynyl spacer contrasts with the direct Cp*-Si bond in the target compound, affecting electronic delocalization and thermal stability .

Organolead Compounds with Trimethyl Groups

Trimethyl(triphenylplumbylmethyl)silane
  • Structure : Triphenylplumbyl group attached to a trimethylsilylmethyl moiety.
  • Comparison : The lead-silicon hybrid structure introduces toxicity and lower stability compared to the all-carbon Cp* system. Lead’s larger atomic radius and weaker bonds result in distinct reactivity patterns (e.g., propensity for Pb-C bond cleavage) .

Physicochemical Property Comparison

Property Target Compound (Cp*-Silane) (6,6-Dideutero-3-phenylcyclohexadienyl)silane Trimethyl(dioxaborolane-ethynyl)silane
Molecular Weight ~250 (estimated) 230 (C₁₅H₁₈D₂Si) 224.18 (C₁₁H₂₁BO₂Si)
logP (Hydrophobicity) High (Cp* substituents) Moderate (phenyl group) Moderate (boronate group)
Synthetic Yield N/A 96% 45–92%
Key Applications Ligand in catalysis Hydrogenation intermediates Cross-coupling reactions

Research Findings and Trends

  • Steric Effects : The Cp* ligand in the target compound provides greater steric protection than less substituted analogs (e.g., cyclohexadienyl derivatives), reducing unwanted side reactions in catalytic cycles .
  • Electronic Tuning : Silicon’s electronegativity (1.90) vs. lead (2.33) or hafnium (1.3) influences charge distribution, with silicon favoring σ-bonding over π-backdonation .
  • Thermal Stability : Fully methylated Cp* systems enhance thermal stability compared to aryl- or boronate-substituted silanes, which may decompose under harsh conditions .

Biological Activity

Trimethyl-(2,3,4,5,5-pentamethylcyclopenta-1,3-dien-1-yl)silane (often referred to as 5-(Trimethylsilyl)-1,2,3,4,5-pentamethyl-1,3-cyclopentadiene) is a silane derivative of pentamethylcyclopentadiene. This compound has garnered interest in various fields of chemistry, particularly in organometallic chemistry and catalysis. Its unique structure and reactivity profile make it a valuable precursor for synthesizing complex organosilicon compounds and metal complexes.

  • Molecular Formula : C13H24Si
  • Molecular Weight : 208.42 g/mol
  • CAS Number : 87778-95-8
  • Boiling Point : 101 °C
  • Flash Point : 76 °C
  • Appearance : Clear liquid with a pale yellow color

Synthesis

The synthesis of this compound typically involves the reaction of trimethylsilyl chloride with pentamethylcyclopentadiene in the presence of a base such as triethylamine. This reaction is generally conducted under an inert atmosphere to prevent oxidation and hydrolysis.

The trimethylsilyl group enhances the stability and reactivity of the compound. This group can participate in various transformations that may influence biological pathways. The compound's ability to form organometallic complexes allows it to interact with biological systems potentially affecting enzyme activities or cellular processes.

Organometallic Complexes

Research indicates that compounds derived from pentamethylcyclopentadiene exhibit significant reactivity due to their electron-rich nature. For instance:

  • Complex Formation : Pentamethylcyclopentadiene derivatives have been shown to form stable complexes with transition metals (e.g., iron and titanium), which could have implications for catalytic processes in biological systems.
  • Catalytic Activity : Studies have demonstrated that metal complexes derived from pentamethylcyclopentadiene can catalyze reactions relevant to organic synthesis and potentially mimic enzymatic reactions.

Potential Applications

The unique properties of this compound suggest potential applications in:

  • Drug Design : Its ability to form stable complexes may be explored for drug delivery systems or as a scaffold in drug design.
  • Biochemical Sensors : The compound's reactivity could be harnessed in the development of sensors for detecting biomolecules.

Data Summary Table

PropertyValue
Molecular FormulaC13H24Si
Molecular Weight208.42 g/mol
Boiling Point101 °C
Flash Point76 °C
CAS Number87778-95-8
AppearanceClear liquid (pale yellow)

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